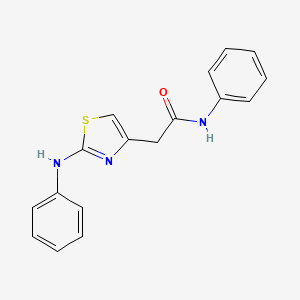

N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15805732

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3OS |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |

| Standard InChI Key | QQBQMNBOXLAMCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |

Introduction

Structural and Chemical Profile of N-Phenyl-2-(2-(Phenylamino)Thiazol-4-yl)Acetamide

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamide group and at the 2-position with a phenylamino moiety. The thiazole nucleus contributes to the compound’s planar aromaticity, facilitating π-π stacking interactions with protein residues, while the acetamide group enhances hydrogen-bonding capabilities. The phenylamino substituent introduces steric bulk and electronic effects, modulating solubility and target affinity.

Key Structural Attributes:

-

Thiazole Core: The presence of sulfur and nitrogen atoms in the thiazole ring enhances metabolic stability and bioavailability .

-

Acetamide Bridge: The –NHCO– linkage between the thiazole and phenyl groups enables conformational flexibility, critical for fitting into enzyme active sites .

-

Phenylamino Group: Electron-donating and -withdrawing substituents on the phenyl ring can fine-tune electronic properties, as demonstrated in derivatives with nitro (–NO₂) or acetyl (–COCH₃) groups .

Synthetic Strategies and Optimization

The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves sequential reactions tailored to construct the thiazole ring and introduce substituents. A representative pathway, adapted from methodologies in and , is outlined below:

Thiazole Ring Formation

The thiazole moiety is synthesized via cyclization of α-bromoacetophenone derivatives with thiourea analogs. For instance, reacting 4-(α-bromoacetyl)benzonitrile with N-phenylthiourea in ethanol under reflux yields 4-((2-phenylamino)thiazol-4-yl)benzonitrile . This step exploits the nucleophilic attack of the thiol group on the α-carbon, followed by cyclodehydration.

Acetamide Functionalization

The benzonitrile intermediate undergoes hydrolysis to generate the corresponding benzamide, which is subsequently acetylated. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with aniline derivatives to form the final acetamide .

Example Synthesis:

-

Step I: 4-(α-Bromoacetyl)benzonitrile + N-phenylthiourea → 4-((2-phenylamino)thiazol-4-yl)benzonitrile .

-

Step II: Hydrolysis of nitrile to amide using H₂O/NaOH, followed by acetylation with SOCl₂.

-

Step III: Coupling with aniline in the presence of base to yield N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide.

Optimization Notes:

-

Solvent Selection: Ethanol or acetone is preferred for cyclization to minimize side reactions.

-

Catalysis: Triethylamine (TEA) facilitates deprotonation, enhancing reaction rates .

Spectroscopic Characterization and Analytical Data

The structural elucidation of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide relies on advanced spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Peaks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

Melting Point and Chromatography

Biological Evaluation and Pharmacological Insights

Anticoagulant Activity

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives exhibit potent FVIIa inhibition, critical for modulating blood coagulation. In vitro assays using human plasma demonstrate prolonged prothrombin time (PT):

| Compound | Prothrombin Time (s) | Ki (μM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Derivative 4 | 20 | 0.041 | -7.7 |

| Derivative 19 | 20 | 0.041 | -9.1 |

| Warfarin | 60 | – | -7.0 |

Mechanism: The acetamide group forms hydrogen bonds with FVIIa residues (e.g., GLU 94, ASN 95), while the thiazole ring engages in π-alkyl interactions with LYS 46 .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Nitro (–NO₂) and acetyl (–COCH₃) substituents enhance binding affinity by stabilizing charge interactions .

-

Thiazole Modifications: Bulky groups at the 4-position improve steric complementarity with the FVIIa active site .

Comparative Analysis with Analogous Compounds

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide shares structural motifs with clinically relevant anticoagulants:

| Feature | Target Compound | Warfarin | Dabigatran |

|---|---|---|---|

| Core Structure | Thiazole-acetamide | Coumarin | Benzamidine |

| Target Enzyme | FVIIa | Vitamin K epoxide | Thrombin |

| Ki (μM) | 0.041–0.049 | 0.7–1.1 | 0.0044 |

| Administration Route | Oral (proposed) | Oral | Oral |

Data synthesized from and public databases.

Future Directions and Clinical Implications

The development of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives as anticoagulants faces challenges in optimizing pharmacokinetics and reducing off-target effects. Proposed strategies include:

-

Prodrug Design: Masking polar groups to enhance oral bioavailability.

-

Polypharmacology: Targeting multiple coagulation factors (e.g., FXa, thrombin) to broaden efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume